Angelol A

概要

説明

アンゲロール A は、ビセラータ の根から単離されたクマリン誘導体です。 この化合物は、特にヒト子宮頸がん細胞における転移抑制効果と血管新生抑制効果を持つ可能性のある治療特性を持つため、大きな関心を集めています。

作用機序

アンゲロール A は、主にリン酸化ERK/miR-29a-3p経路の調節を通じてその効果を発揮します。 この経路はMMP2/VEGFA軸を標的とし、ヒト子宮頸がん細胞における細胞移動、浸潤、および血管新生を抑制します。 この化合物はmiR-29a-3pの発現を上方制御し、それによってMMP2とVEGFAの発現を抑制します。

類似の化合物との比較

アンゲロール A は、その特定の分子構造と生物活性のために、クマリンの中でユニークです。類似の化合物には次のようなものがあります。

アンゲロール B: 同様の特性を持つ別のクマリン誘導体です。

ウンベリフェロン: 抗炎症作用と抗酸化作用で知られています。

アンゲロール A は、その強力な転移抑制効果と血管新生抑制効果により、さらなる研究開発のための有望な候補となっています。

生化学分析

Biochemical Properties

Angelol A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the expression of MMP2 and VEGFA, two key proteins involved in cell migration and invasive motility .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell migration and invasive motility in human cervical cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily by upregulating the expression of miR-29a-3p that targets the VEGFA-3’ UTR .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

準備方法

アンゲロール A は、さまざまな経路で合成できますが、詳細な合成方法は広く文書化されていません。この化合物は通常、天然源、特にビセラータ の根から単離されます。 工業的な製造方法は、通常、抽出と精製プロセスを含むため、純粋な形で化合物を得ることができます。

化学反応の分析

アンゲロール A は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬によって促進されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。

置換: 求核置換反応が起こり、通常、水酸化ナトリウムや炭酸カリウムなどの試薬を使用します。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究アプリケーション

化学: 分析研究における基準化合物として使用されます。

生物学: 細胞生存率、移動、および浸潤への影響について調査されています。

科学的研究の応用

Anti-Cancer Properties

Mechanism of Action

Recent studies have highlighted the anti-cancer properties of Angelol A, particularly its effects on cervical cancer cells. Research indicates that this compound exerts anti-metastatic and anti-angiogenic effects by modulating the phosphorylated ERK pathway and influencing microRNA (miR-29a-3p) expression. This modulation results in the inhibition of matrix metalloproteinases (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical for cancer cell invasion and angiogenesis .

Key Findings

- Cell Viability and Migration : this compound significantly reduced cell viability and inhibited migration in human cervical carcinoma cells.

- Angiogenesis Inhibition : The compound inhibited tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to disrupt blood vessel formation necessary for tumor growth .

- Synergistic Effects : When combined with MEK inhibitors, this compound demonstrated a synergistic effect, further enhancing its anti-cancer properties .

Pharmacological Applications

This compound's pharmacological potential extends beyond oncology. Its anti-inflammatory and antioxidant properties are also noteworthy.

Anti-Inflammatory Effects

this compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to downregulate pro-inflammatory cytokines contributes to its therapeutic profile .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its capacity to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .

Case Study 1: Cervical Cancer

In a controlled study involving human cervical carcinoma cells, this compound was administered to assess its impact on cell migration and angiogenesis. Results indicated a significant reduction in MMP2 and VEGFA levels, correlating with decreased invasive behavior of cancer cells .

Case Study 2: Inflammatory Models

In models of inflammation, this compound was tested for its ability to modulate inflammatory responses. The compound effectively reduced levels of inflammatory markers, demonstrating potential utility in treating inflammatory diseases .

Summary of Research Findings

類似化合物との比較

Angelol A is unique among coumarins due to its specific molecular structure and biological activities. Similar compounds include:

Angelol B: Another coumarin derivative with similar properties.

Umbelliferone: Known for its anti-inflammatory and antioxidant activities.

Osthole: Exhibits various pharmacological effects, including anti-cancer and anti-inflammatory properties.

This compound stands out due to its potent anti-metastatic and anti-angiogenic effects, making it a promising candidate for further research and development .

生物活性

Angelol A (Ang-A), a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata, has garnered significant attention in recent years for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Inhibition of MMP2 and VEGFA : Ang-A significantly inhibits the expression of matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), both of which are critical in cancer metastasis and angiogenesis .

- Regulation of miR-29a-3p : The compound upregulates miR-29a-3p, a microRNA that targets the 3' untranslated region (UTR) of VEGFA, thereby inhibiting its expression and contributing to reduced cell migration and invasion .

- ERK Pathway Modulation : The extracellular signal-regulated kinase (ERK) pathway is implicated in mediating the anti-metastatic and anti-angiogenic effects of Ang-A. Inhibition of this pathway enhances the compound's efficacy against cancer cells .

Anti-Cancer Effects

This compound has shown promising results in various cancer models:

- Cervical Cancer : In human cervical carcinoma cells, Ang-A significantly inhibited cell viability, migration, and invasive motility. The compound's ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs) further supports its anti-angiogenic properties .

- Mechanistic Studies : Research utilizing flow cytometry and quantitative reverse transcription PCR (qRT-PCR) has confirmed the impact of Ang-A on cell cycle progression and gene expression related to cancer progression .

Other Biological Activities

In addition to its anti-cancer properties, this compound has been investigated for other potential health benefits:

- Anti-inflammatory Properties : Preliminary studies suggest that Ang-A may possess anti-inflammatory effects, although more research is needed to fully understand this aspect.

- Antioxidant Activity : The compound's antioxidant capacity could contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

A variety of studies have contributed to our understanding of this compound's biological activity:

特性

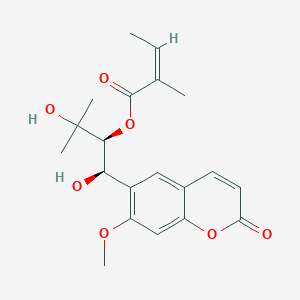

IUPAC Name |

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-PWZGUCPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。